Navigating Three-Dimensional Chemical Space: A Technical Guide to trans-4-Methoxypyrrolidin-3-ol Hydrochloride
Navigating Three-Dimensional Chemical Space: A Technical Guide to trans-4-Methoxypyrrolidin-3-ol Hydrochloride
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its ability to introduce three-dimensional (3D) complexity into drug candidates, thereby enhancing target engagement and optimizing physicochemical properties.[1][2] This technical guide focuses on a specific, valuable building block: trans-4-Methoxypyrrolidin-3-ol hydrochloride (CAS Number: 412279-17-5 ). We will provide a comprehensive overview of its chemical properties, discuss its strategic importance in modern drug discovery—particularly in the burgeoning field of Targeted Protein Degradation (TPD)—and outline the general principles behind its synthesis and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally sophisticated heterocyclic intermediates.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered, saturated pyrrolidine ring is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[3][4] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation.[1] This inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling a more effective exploration of the pharmacophore space and interaction with complex biological targets.[2] The strategic functionalization of the pyrrolidine core with groups such as hydroxyls and methoxy ethers, as seen in the title compound, provides vectors for further chemical modification while influencing key properties like solubility and metabolic stability.
Core Compound Identification and Properties
trans-4-Methoxypyrrolidin-3-ol hydrochloride is a chiral heterocyclic building block valued for its defined stereochemistry and versatile functional groups.
| Property | Value | Source(s) |
| CAS Number | 412279-17-5 | Commercial Suppliers |
| Molecular Formula | C₅H₁₂ClNO₂ | Commercial Suppliers |
| Molecular Weight | 153.61 g/mol | Commercial Suppliers |
| Synonyms | (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride; (3S,4S)-4-methoxypyrrolidin-3-ol hydrochloride | Commercial Suppliers |
| Physical Form | Solid | Commercial Suppliers |
| Purity | Typically ≥97% | Commercial Suppliers |
| Storage | Room Temperature, desiccate | Commercial Suppliers |
Note: Detailed experimental properties such as melting point and specific solubility data are not consistently reported in publicly available literature and should be determined empirically upon acquisition.
Structural Features and Stereochemistry
The defining features of this molecule are the trans relationship between the C3-hydroxyl and C4-methoxy groups on the pyrrolidine ring. This specific stereochemical arrangement is critical as it dictates how the molecule can be incorporated into larger structures and how its appendages will be oriented in 3D space. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility.
Strategic Application in Drug Discovery
The primary utility of trans-4-Methoxypyrrolidin-3-ol hydrochloride lies in its application as a specialized building block in multi-step synthetic campaigns. Its classification by multiple chemical vendors as a "Protein Degrader Building Block" points to its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Role as a PROTAC Linker Component
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The pyrrolidine scaffold of the title compound is ideal for incorporation into these linkers to impart conformational constraint and three-dimensionality, which can be essential for optimal ternary complex formation.
Below is a conceptual workflow illustrating how a building block like trans-4-Methoxypyrrolidin-3-ol hydrochloride would be utilized in PROTAC synthesis.
Caption: Conceptual workflow for incorporating the pyrrolidinol building block into a PROTAC.
Synthesis and Chemical Reactivity
General Synthetic Approach: 1,3-Dipolar Cycloaddition
A common and stereocontrolled method for constructing highly substituted pyrrolidine rings is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[3] This powerful transformation allows for the direct and often highly stereoselective formation of the five-membered ring.
The synthesis of a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been achieved via a 1,3-dipolar cycloaddition, highlighting the utility of this strategy for creating trans-substituted pyrrolidinols.[6] The synthesis of the title compound would likely involve a similar cycloaddition followed by functional group manipulations to install the C4-methoxy group.
Caption: General synthetic logic for substituted pyrrolidines via cycloaddition.
Safety and Handling
trans-4-Methoxypyrrolidin-3-ol hydrochloride is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling and adhere to all recommended safety protocols.
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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P261: Avoid breathing dust.
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P280: Wear protective gloves, eye protection, and face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion and Future Outlook
trans-4-Methoxypyrrolidin-3-ol hydrochloride represents a sophisticated chemical tool for the modern medicinal chemist. Its rigid, three-dimensional structure and strategically placed functional groups make it an exemplary building block for constructing complex molecular architectures, particularly for PROTAC linkers where precise spatial positioning is paramount for biological activity. As drug discovery continues to move beyond "flatland" and embraces the challenges of modulating complex protein-protein interactions, the demand for such stereochemically rich, non-aromatic scaffolds will undoubtedly continue to grow. Further research into scalable and efficient syntheses of this and related building blocks will be crucial to empowering the next generation of drug development.
References
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